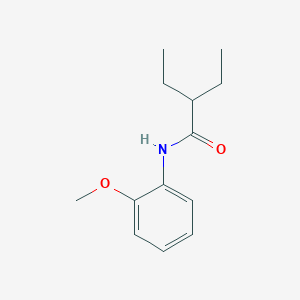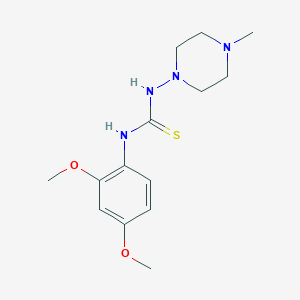
N,N-diisopropyl-N'-phenylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisopropyl-N'-phenylterephthalamide, also known as DIPPT, is a compound that belongs to the family of tertiary amides. It is a white crystalline powder that is widely used in scientific research due to its unique properties. DIPPT is a chiral molecule, which means that it exists in two enantiomeric forms. It has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N,N-diisopropyl-N'-phenylterephthalamide is not fully understood. However, it is believed to act as a chiral template, which helps to control the stereochemistry of the reaction products. It is also believed to activate metal catalysts by forming complexes with them.
Biochemical and Physiological Effects:
N,N-diisopropyl-N'-phenylterephthalamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not known to have any significant effects on the central nervous system or other physiological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diisopropyl-N'-phenylterephthalamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly soluble in many common solvents, which makes it easy to handle and use in reactions. However, N,N-diisopropyl-N'-phenylterephthalamide has some limitations as well. It is relatively expensive compared to other chiral auxiliaries, which can limit its use in large-scale reactions. It is also not suitable for use in reactions that require high temperatures or strong acids or bases.
Orientations Futures
There are several future directions for research on N,N-diisopropyl-N'-phenylterephthalamide. One area of interest is in the development of new catalytic systems that use N,N-diisopropyl-N'-phenylterephthalamide as a ligand. Another area of interest is in the development of new synthetic methods that use N,N-diisopropyl-N'-phenylterephthalamide as a chiral auxiliary. N,N-diisopropyl-N'-phenylterephthalamide also has potential applications in the field of medicinal chemistry, where it could be used to develop new drugs with improved activity and selectivity. Overall, N,N-diisopropyl-N'-phenylterephthalamide is a promising compound with many potential applications in various fields of scientific research.
Méthodes De Synthèse
N,N-diisopropyl-N'-phenylterephthalamide can be synthesized by the reaction of terephthalic acid with N,N-diisopropylamine and phenyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N,N-diisopropyl-N'-phenylterephthalamide has found numerous applications in scientific research. It is widely used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction products. It is also used as a ligand in organometallic catalysis, where it helps to activate metal catalysts and improve their efficiency. N,N-diisopropyl-N'-phenylterephthalamide has also been investigated for its potential use in medicinal chemistry, where it has shown promising activity against various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)22(15(3)4)20(24)17-12-10-16(11-13-17)19(23)21-18-8-6-5-7-9-18/h5-15H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMSWYYNVULNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5303089 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)


![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)




![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)